N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-10-5-7-12(19)16-15(10)21(2)18(25-16)20-17(22)11-6-8-13(23-3)14(9-11)24-4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNWVZJXYAMISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=C(C=C3)OC)OC)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide typically involves the condensation of 7-chloro-3,4-dimethyl-1,3-benzothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide would depend on its specific biological or chemical activity. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the Benzothiazole Family
N-(4-Fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide (CAS: 868371-47-5)
Comparison with Target Compound :
- The target compound replaces the 4-fluoro and 3-methyl groups with 7-chloro and 3,4-dimethyl substituents. Chlorine’s higher lipophilicity and steric bulk compared to fluorine likely increase the target’s logP value (hypothetically ~4.0–4.5) and reduce solubility.
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
Comparison with Target Compound :
- The benzodithiazine core differs from the benzothiazole ring in the target compound, introducing sulfone groups (SO₂) that increase polarity and hydrogen-bonding capacity. The hydrazine moiety in this compound contrasts with the benzamide group in the target, suggesting divergent biological targets—e.g., hydrazines often exhibit antitubercular or antiviral activity, while benzamides are associated with kinase inhibition .
Benzodithiazine Derivatives with Functionalized Substituents
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
Comparison with Target Compound :
- These features are absent in the target compound, which relies on methoxy groups for electron donation. The target’s lack of sulfone groups may reduce metabolic stability compared to this benzodithiazine derivative .
Data Table: Key Properties of Comparable Compounds
Biological Activity
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide is a synthetic organic compound notable for its potential biological activities. This compound is part of the benzothiazole family, which has garnered interest due to its diverse pharmacological properties, including antimicrobial and anticancer effects.
Chemical Structure and Properties
The compound's IUPAC name indicates its structural components:
- Benzothiazole moiety : Provides the core structure associated with various biological activities.
- Chloro and methyl substitutions : Enhance its chemical reactivity and biological interactions.
- Dimethoxybenzamide group : Contributes to its solubility and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H15ClN2O3S |
| Molecular Weight | 320.81 g/mol |
| CAS Number | 868370-62-1 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis through multiple mechanisms:
- Inhibition of Cell Cycle Progression : The compound causes cell cycle arrest at the G2/M phase.
- Induction of Apoptosis : Enhanced expression of pro-apoptotic proteins and reduced expression of anti-apoptotic proteins were observed.
- Targeting Specific Pathways : The compound interacts with signaling pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression.
Antimicrobial Activity
The compound also shows promising antimicrobial properties against a range of pathogens. In vitro studies have demonstrated:
- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.
- Fungicidal Activity : Significant inhibition of fungal growth was noted in laboratory settings.
The biological activity of this compound can be attributed to its ability to bind selectively to specific receptors and enzymes:
- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication or repair, leading to cell death in rapidly dividing cancer cells.
- Receptor Modulation : The compound may modulate receptor activity on cell surfaces, altering cellular signaling pathways critical for survival.
Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, the efficacy of this compound was evaluated in human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with IC50 values calculated at 15 µM after 48 hours of treatment.
Study 2: Antimicrobial Activity
A comparative study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating substantial antimicrobial potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide, and what catalytic systems are recommended?
- Methodological Answer : The compound is synthesized via condensation of 3,4-dimethoxybenzoic acid with a benzothiazole-2-amine derivative. Key steps include:
- Activation of the carboxylic acid using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of N-methylmorpholine to form the amide bond .
- Optimization of reaction time (6–12 hours) and solvent choice (DMF or dichloromethane) to improve yield .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- 1H NMR: Look for aromatic proton signals (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). The benzothiazole CH3 groups appear at δ 2.3–2.6 ppm .
- 13C NMR: Confirm the carbonyl carbon (δ ~165 ppm) and benzothiazole C=N (δ ~160 ppm) .
- IR : Key peaks include C=O stretch (~1660 cm⁻¹) and C=N stretch (~1590 cm⁻¹) .
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to verify purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating proton-proton and proton-carbon interactions. For example, HMBC can confirm connectivity between the benzamide carbonyl and the benzothiazole ring .
- X-ray crystallography : Use single-crystal diffraction to resolve ambiguities in stereochemistry or tautomeric forms (e.g., Z/E isomerism in the benzothiazol-2-ylidene moiety) .
- Mass spectrometry (HRMS) : Validate molecular formula discrepancies (e.g., unexpected Cl isotope patterns) .
Q. What strategies optimize synthetic yield while minimizing by-products in large-scale synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict temperature control (0–5°C during coupling) to suppress hydrolysis .
- Catalyst loading : Reduce DMTMM from 1.5 eq. to 1.1 eq. to minimize residual triazine by-products .
- Workflow table :
| Variable | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | DMF | +15% vs. DCM |
| Reaction Time | 8 hours | Max yield (78%) |
| Temperature | 0–5°C (coupling step) | Reduces hydrolysis |
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
- Methodological Answer :
- Modification sites :
- Benzothiazole ring : Introduce electron-withdrawing groups (e.g., Cl at position 7) to enhance electrophilicity and target binding .
- Methoxy groups : Replace 3,4-dimethoxy with methylenedioxy to test π-stacking interactions .
- Assays :
- In vitro enzyme inhibition: Use fluorescence polarization assays to measure binding affinity to kinases or proteases .
- Molecular docking: Compare docking scores (e.g., AutoDock Vina) of analogs against crystal structures of biological targets (e.g., EGFR kinase) .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in lysates treated with the compound .
- siRNA knockdown : Correlate target protein depletion with reduced compound efficacy (e.g., apoptosis assays in cancer cell lines) .
- Metabolic profiling : Use LC-MS to track downstream metabolite changes (e.g., ATP depletion in mitochondrial stress assays) .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across different assay platforms?
- Methodological Answer :
- Dose-response validation : Repeat assays with a 10-point dilution series (1 nM–100 µM) to rule out false positives from single-dose screens .
- Orthogonal assays : Confirm antiproliferative activity via both MTT and colony formation assays .
- Solubility checks : Measure compound solubility in assay buffers (e.g., PBS with 0.1% DMSO) using nephelometry to exclude aggregation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
